Product packaging for 5-Methoxypyridine-3-sulfonyl fluoride(Cat. No.:)

5-Methoxypyridine-3-sulfonyl fluoride

Cat. No.: B13247805
M. Wt: 191.18 g/mol
InChI Key: HGLPILOLRPMZAU-UHFFFAOYSA-N
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Description

5-Methoxypyridine-3-sulfonyl fluoride is a chemical building block belonging to the class of sulfonyl fluorides, which have gained significant prominence in modern chemical biology and drug discovery due to their participation in Sulfur Fluoride Exchange (SuFEx) reactions. SuFEx is a next-generation click chemistry that allows for the reliable and modular connection of molecular fragments under a range of conditions. This methoxypyridine-derived reagent is designed for researchers seeking to incorporate a sulfonyl fluoride moiety, a privileged covalent warhead, into their molecular probes or inhibitors. In chemical biology, sulfonyl fluorides are valued for their ability to undergo selective reactions with various amino acid residues in proteins, including serine, threonine, lysine, tyrosine, and histidine, facilitating target validation and proteome profiling. The inherent stability of the sulfonyl fluoride group, coupled with its controlled reactivity, makes it an ideal tool for developing covalent inhibitors and chemical probes that can modify proteins selectively within a complex biological environment. The 5-methoxypyridine scaffold offers a synthetically versatile handle for further functionalization, enabling the tuning of physicochemical properties and target affinity. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNO3S B13247805 5-Methoxypyridine-3-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

5-methoxypyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H6FNO3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3

InChI Key

HGLPILOLRPMZAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN=C1)S(=O)(=O)F

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 5 Methoxypyridine 3 Sulfonyl Fluoride Derivatives

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

SuFEx chemistry has emerged as a robust and reliable method for forming covalent bonds, earning its place as a "click" reaction. springernature.com This is largely due to the distinctive properties of the S(VI)-F bond, which is thermodynamically stable and resistant to many chemical conditions, including reduction, yet can be selectively activated for reaction. nih.gov

The core of SuFEx reactivity lies in the exchange of the fluoride (B91410) atom on a sulfur(VI) center with a nucleophile. The S(VI)-F bond is kinetically inert under normal conditions but can be "activated" to become highly electrophilic. nih.gov This activation can be facilitated by various means, including the use of catalysts like Lewis bases (e.g., tertiary amines, amidines, guanidines) or bifluoride salts. nih.gov The mechanism is driven by the high positive charge on the sulfur atom, making it an attractive target for nucleophiles. nih.gov

The stability of the sulfonyl fluoride group is a key feature. It is resistant to thermolysis and nucleophilic substitution under many conditions, even showing inertness in refluxing aniline. This stability allows for the presence of various functional groups in the molecule without interfering with the SuFEx reaction. scienceopen.com The reaction is often compatible with aqueous environments, partly due to the stabilization of the leaving fluoride ion in water.

Sulfonyl fluorides, including derivatives of 5-Methoxypyridine-3-sulfonyl fluoride, exhibit reactivity with a broad range of nucleophiles, particularly those based on nitrogen and oxygen.

O-based Nucleophiles: Phenols are common nucleophiles in SuFEx reactions. The reaction can be performed with either unprotected phenols or their silyl (B83357) ether derivatives. nih.govthieme-connect.com The use of aryl silyl ethers is particularly effective due to the high affinity between silicon and fluorine, which helps to drive the reaction. thieme-connect.com Alcohols can also serve as nucleophiles, though these reactions can sometimes be more challenging and may require specific conditions to avoid side reactions. chemrxiv.org

N-based Nucleophiles: Primary and secondary amines are effective nucleophiles for SuFEx reactions, leading to the formation of sulfonamides and related compounds. nih.govnih.gov The reaction with primary amines using hubs like SO₂F₂ can sometimes lead to byproducts, but conditions can be optimized. nih.gov Iminosulfur oxydifluorides, derived from the reaction of thionyl tetrafluoride (SOF₄) with primary amines, are also versatile SuFEx hubs. nih.gov The reactivity with amines has been harnessed in medicinal chemistry for the synthesis of diverse libraries of compounds. nih.gov

The table below summarizes the reactivity of sulfonyl fluorides with various nucleophiles.

Nucleophile TypeExampleProduct
O-basedPhenols, Aryl Silyl Ethers, AlcoholsSulfonates
N-basedPrimary Amines, Secondary AminesSulfonamides, Sulfamides

A hallmark of SuFEx chemistry is its high chemoselectivity. The sulfonyl fluoride group reacts preferentially at the sulfur center, avoiding unwanted side reactions that can occur with more reactive sulfonyl chlorides. This selectivity allows for precise bond formation even in complex molecules with multiple functional groups. For instance, in molecules containing both amine and phenol (B47542) groups, the reaction conditions can often be tuned to favor reaction at one site over the other. nih.gov The latent reactivity of the -SO₂F group means it remains inert until specific activation, allowing other chemical transformations to be performed on the molecule without affecting the sulfonyl fluoride. nih.gov This orthogonality is a critical aspect of its utility in complex molecular synthesis. scienceopen.com

Unconventional Reactivity Modes of Sulfonyl Fluorides

Beyond the well-established SuFEx reactions, sulfonyl fluorides are being explored for unconventional reactivity, where the entire -SO₂F group acts as a leaving group. This has opened new avenues for carbon-carbon and carbon-heteroatom bond formation. imperial.ac.uk

Recent research has uncovered a novel reaction pathway for specific sulfonyl fluorides known as defluorosulfonylative (deFS) coupling. imperial.ac.uk In this process, the entire sulfonyl fluoride moiety is displaced by a nucleophile. A notable example is the reaction of 3-aryloxetane sulfonyl fluorides with amines to form amino-oxetanes. springernature.com This reaction is believed to proceed through the formation of an oxetane (B1205548) carbocation intermediate. researchgate.net The stability and reactivity of this carbocation are crucial for favoring the deFS pathway over the traditional SuFEx reaction. researchgate.net This methodology provides a valuable tool for creating bioisosteres of amides, which are important in medicinal chemistry. researchgate.net

Traditionally, the carbon-sulfur bond in aryl sulfonyl fluorides was considered too stable to participate in transition-metal-catalyzed cross-coupling reactions. nih.gov However, recent studies have demonstrated that under specific palladium-catalyzed conditions, aryl sulfonyl fluorides can act as electrophiles in Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.netrsc.org This desulfonative coupling involves the cleavage of the C-S bond and formation of a new C-C bond. nih.gov Mechanistic studies suggest that the reaction proceeds via oxidative addition of the palladium catalyst to the C-S bond. nih.govresearchgate.net This discovery has significantly expanded the synthetic utility of sulfonyl fluorides, allowing them to be used in both S-Nu and C-C bond-forming reactions. nih.gov

While the participation of sulfonyl fluorides in Suzuki-Miyaura reactions is a recent breakthrough, their involvement in other cross-coupling reactions is an active area of research. The stability of the -SO₂F group makes it compatible with the conditions of many cross-coupling reactions where other functional groups might not be. enamine.netenamine.net For instance, molecules containing both a sulfonyl fluoride and a halide (e.g., bromide or iodide) can selectively undergo cross-coupling at the halide position while leaving the sulfonyl fluoride intact for subsequent SuFEx reactions. nih.govacs.org The development of conditions that enable the direct participation of the sulfonyl fluoride group in Heck, Stille, and Sonogashira reactions is a promising frontier in organic synthesis. mdpi.comwikipedia.orgwikipedia.org

The table below outlines the participation of sulfonyl fluorides in various cross-coupling reactions.

Cross-Coupling ReactionStatus of Sulfonyl Fluoride Participation
Suzuki-MiyauraDemonstrated as an electrophile under specific Pd-catalyzed conditions. nih.govresearchgate.netresearchgate.net
HeckEthenesulfonyl fluoride has been used in Heck-Matsuda reactions. mdpi.comsemanticscholar.org
StilleGenerally, sulfonyl fluorides are stable to Stille coupling conditions when other reactive sites are present. wikipedia.org
SonogashiraThe -SO₂F group is typically stable under Sonogashira conditions, allowing for selective coupling at other sites. wikipedia.orgyoutube.com

S(VI) Radical Generation and Reactivity

The generation of sulfur(VI) radicals from sulfonyl fluorides represents a significant advancement in synthetic chemistry, expanding their utility beyond traditional roles as electrophiles. researchgate.netnih.gov The robust nature of the S(VI)-F bond makes the homolytic cleavage to form a sulfonyl radical a challenging transformation. researchgate.netnih.gov However, recent methodologies, particularly those involving photoredox catalysis, have enabled the generation of S(VI) radicals from various sulfonyl fluorides under mild conditions. researchgate.netnih.gov

While specific studies on the generation of a S(VI) radical from this compound are not extensively documented, the general principles of photoredox catalysis can be applied. This process typically involves a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the sulfonyl fluoride or a pre-activated complex. nih.gov For many aryl and heteroaryl sulfonyl fluorides, direct reduction is often difficult due to their high reduction potentials. researchgate.net A common strategy to overcome this involves the formation of a complex with an organosuperbase, which lowers the reduction potential and facilitates the SET process. researchgate.netnih.gov

The resulting pyridylsulfonyl radical is a highly reactive intermediate that can participate in a variety of synthetic transformations. A primary application of such radicals is their addition to unsaturated systems, such as alkenes and alkynes. This reactivity allows for the formation of new carbon-sulfur bonds and the synthesis of complex organosulfur compounds. The general reactivity of sulfonyl radicals generated via photoredox catalysis is summarized in the table below.

Table 1: General Reactivity of Sulfonyl Radicals in Synthetic Chemistry
Reaction TypeReactantProduct TypeSignificance
Radical AdditionAlkenesAlkyl SulfonesFormation of C-S bonds and functionalized sulfones.
Radical AdditionAlkynesVinyl SulfonesSynthesis of stereodefined vinyl sulfones.
Atom Transfer Radical Addition (ATRA)Alkenes with a halogen sourceβ-HalosulfonesIntroduction of both a sulfonyl group and a halogen.
Radical CyclizationUnsaturated substrates with a tethered radical acceptorCyclic SulfonesConstruction of cyclic sulfur-containing molecules.

The reactivity of the 5-methoxypyridin-3-ylsulfonyl radical would be influenced by the electronic properties of the methoxypyridine moiety. The electron-donating nature of the methoxy (B1213986) group and the electron-withdrawing nature of the pyridine (B92270) nitrogen would affect the stability and electrophilicity of the radical, thereby influencing its reaction rates and selectivity in the aforementioned transformations.

Reactivity Influenced by the Pyridine Moiety

The pyridine ring in this compound plays a crucial role in modulating the reactivity of the sulfonyl fluoride group through its inherent electronic properties.

Electronic Effects of the Methoxypyridine Core on Sulfonyl Fluoride Reactivity

The electronic character of the pyridine ring is a key determinant of the electrophilicity of the sulfur atom in the sulfonyl fluoride group. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron-withdrawing nature is transmitted through the ring via inductive and mesomeric effects, which in turn influences the reactivity of the attached sulfonyl fluoride.

The following table summarizes the expected electronic influence of the substituents on the reactivity of the sulfonyl fluoride group in this compound.

Table 2: Electronic Effects of Substituents on the Reactivity of this compound
SubstituentPositionElectronic EffectInfluence on Sulfonyl Fluoride Reactivity
Pyridine Nitrogen1Strongly electron-withdrawing (inductive and mesomeric)Increases electrophilicity of the sulfur atom, enhancing reactivity.
Methoxy Group5Strongly electron-donating (mesomeric), weakly electron-withdrawing (inductive)Decreases electrophilicity of the sulfur atom, potentially reducing reactivity compared to an unsubstituted pyridine sulfonyl fluoride.

Hydrolytic Stability of Pyridine Sulfonyl Fluorides

Aryl and heteroaryl sulfonyl fluorides are generally characterized by their significant stability towards hydrolysis, especially when compared to their sulfonyl chloride counterparts. researchgate.netnih.gov This stability is a key feature that makes them valuable reagents in organic synthesis and chemical biology. researchgate.netnih.gov The resistance to hydrolysis is attributed to the strong sulfur-fluorine bond. nih.gov

The hydrolytic stability of pyridine sulfonyl fluorides is influenced by the electronic properties of the pyridine ring. For instance, pyridine-4-sulfonyl fluoride has demonstrated a half-life of over 24 hours in aqueous solutions at neutral pH. smolecule.com Degradation is typically observed under strongly basic conditions through nucleophilic displacement of the fluoride to form the corresponding sulfonate. smolecule.com

For this compound, the electronic effects of both the pyridine nitrogen and the methoxy group will influence its hydrolytic stability. The electron-withdrawing nature of the pyridine ring can make the sulfur atom more susceptible to nucleophilic attack by water. However, the electron-donating methoxy group at the 5-position can mitigate this effect by increasing the electron density on the ring and at the sulfur center, thereby potentially enhancing its stability against hydrolysis compared to an unsubstituted pyridine-3-sulfonyl fluoride.

Table 3: Comparative Hydrolytic Stability of Selected Sulfonyl Fluorides
CompoundGeneral Stability in Aqueous Neutral pHInfluencing Factors
Benzenesulfonyl FluorideHighAromatic ring provides moderate electronic stabilization.
Pyridine-4-sulfonyl FluorideHigh (t1/2 > 24h) smolecule.comThe electron-withdrawing pyridine ring increases susceptibility to nucleophilic attack compared to benzenesulfonyl fluoride, but the S-F bond remains robust. smolecule.com
This compoundExpected to be HighThe electron-donating methoxy group is expected to increase hydrolytic stability relative to unsubstituted pyridine-3-sulfonyl fluoride by reducing the electrophilicity of the sulfur atom.
Benzenesulfonyl ChlorideLowThe S-Cl bond is significantly weaker and more polarized, leading to rapid hydrolysis.

Applications in Advanced Organic Synthesis

5-Methoxypyridine-3-sulfonyl fluoride (B91410) as a Versatile Synthetic Building Block

In the realm of drug discovery and materials science, the use of pre-functionalized heterocyclic cores, or "building blocks," is a dominant strategy for synthesizing novel compounds. nih.gov Fluorinated building blocks are particularly sought after for their ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net 5-Methoxypyridine-3-sulfonyl fluoride serves as an exemplary synthetic building block, providing a trifunctional scaffold that can be elaborated through distinct chemical pathways. rsc.org

The value of this compound lies in the orthogonal reactivity of its key features:

The Pyridine (B92270) Ring: A ubiquitous heterocycle in biologically active compounds, offering sites for further substitution. nih.gov

The Methoxy (B1213986) Group: An electron-donating group that can influence the regioselectivity of subsequent reactions on the pyridine ring.

The Sulfonyl Fluoride Group: A stable yet chemoselectively reactive functional group, primarily known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". acs.orgenamine.net

This combination allows chemists to use this compound as a starting point for creating diverse molecular libraries, introducing complexity through sequential and selective reactions at each functional handle.

Functionalization and Derivatization of Pyridine Rings

The modification of pyridine rings is a central theme in medicinal chemistry. However, the inherent electron-deficient nature of the ring can make regioselective functionalization a significant challenge. researchgate.netnih.gov

Incorporation of Sulfonyl Groups into Heteroaromatic Systems

The sulfonyl group is a critical pharmacophore found in numerous approved drugs. Its incorporation into heteroaromatic systems like pyridine is of high importance. researchgate.net While traditional methods often involve the synthesis and subsequent reaction of sulfonyl chlorides, these can be unstable, particularly on heteroaromatic rings. enamine.netnih.gov Sulfonyl fluorides represent a more stable alternative, making them valuable targets in synthesis. enamine.netnih.govmdpi.com Compounds like this compound are products of synthetic strategies aimed at accessing these stable heteroaryl sulfonyl moieties, which can then serve as precursors to sulfonamides and other derivatives. researchgate.netnih.gov The synthesis of heteroaryl sulfonyl fluorides can be achieved from various precursors, including heteroaryl thiols, which are oxidized and then subjected to a chloride-fluoride exchange. nih.gov

Regioselective Functionalization of Pyridine Derivatives

Achieving regioselectivity in the C-H functionalization of pyridines is a persistent challenge due to the electronic properties of the ring. researchgate.netnih.gov The development of methods for selective functionalization at specific positions (e.g., C2, C3, C4) is an active area of research. eurekaselect.com Strategies often involve the temporary conversion of the pyridine into a more reactive intermediate or the use of directing groups to guide substitution to a specific site. nih.gov

In the case of this compound, the existing substituents play a crucial role in directing further functionalization. The electron-donating methoxy group and the strongly electron-withdrawing sulfonyl fluoride group create a specific electronic environment that influences the reactivity of the remaining C-H bonds on the ring, guiding the regioselective introduction of new functional groups.

Table 1: Selected Strategies for Regioselective Functionalization of Pyridine Rings
StrategyDescriptionTarget Position(s)Reference
Dearomatization-Rearomatization The pyridine ring is temporarily dearomatized to an electron-rich intermediate, which then undergoes regioselective electrophilic functionalization before rearomatizing.meta (C3/C5) researchgate.netnih.gov
C-H Fluorination/SNAr Direct fluorination of a C-H bond adjacent to the ring nitrogen, followed by nucleophilic aromatic substitution (SNAr) of the installed fluoride.alpha (C2/C6) nih.govacs.org
Pyridyne Intermediates Generation of a highly reactive 3,4-pyridyne intermediate from a 3-halopyridine allows for subsequent difunctionalization at the C3 and C4 positions.C3 and C4 nih.gov
Carbene Intermediates The use of transition metals to generate pyridine carbene intermediates enables C-H bond activation and functionalization at various positions.C2, C3, C4 eurekaselect.com

Late-Stage Functionalization Strategies Using Sulfonyl Fluorides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of a synthesis. wikipedia.orgmpg.de This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without needing to restart the synthesis from scratch. wikipedia.orgnih.gov

Sulfonyl fluorides are particularly well-suited for LSF due to their unique balance of stability and reactivity. researchgate.netrsc.org They are generally robust and can withstand a variety of reaction conditions, yet they can be chemoselectively activated to react with nucleophiles. enamine.netresearchgate.net This allows for the precise modification of a target molecule that contains a sulfonyl fluoride handle. A sequence involving C-H fluorination followed by nucleophilic aromatic substitution is a powerful LSF tool for modifying complex pyridines and diazines. nih.govacs.org The sulfonyl fluoride group can be introduced and then reacted to append new functionalities, making it a valuable tool for diversifying complex molecular scaffolds. rsc.orgresearchgate.net

Integration into Modular Synthesis and Diversification Platforms

Modular synthesis aims to construct complex molecules by coupling readily available building blocks. "Click chemistry" is a prime example of this philosophy, and the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a key click reaction. acs.orgresearchgate.net The sulfonyl fluoride group is the central hub for SuFEx chemistry. nih.gov

This compound is an ideal substrate for SuFEx-based modular synthesis. It can act as a "linchpin" to connect with a wide array of nucleophiles, such as amines and alcohols, to rapidly and efficiently generate libraries of sulfonamides and sulfamates, respectively. nih.govresearchgate.net This modularity is highly attractive for discovery chemistry, as it allows for the systematic variation of substituents to explore chemical space and optimize molecular properties. nih.govresearchgate.net

Table 2: Modular Synthesis via Sulfonyl Fluoride Exchange (SuFEx)
NucleophileProduct ClassSignificanceReference
Primary/Secondary Amines SulfonamidesOne of the most important functional groups in pharmaceuticals. enamine.netnih.gov
Alcohols/Phenols Sulfonates/Sulfuric EstersUsed as intermediates and in materials science. nih.gov
Organometallic Reagents Sulfones/SulfondiiminesAccess to diverse sulfur-containing scaffolds. researchgate.net
Water (Hydrolysis) Sulfonic AcidsPrecursors for other transformations. mdpi.com

Synthesis of Complex Molecular Architectures and Functional Materials

The structural motifs present in this compound are instrumental in the construction of larger, more complex systems. The pyridine sulfonamide structure, readily accessible from this building block, is a key component in a variety of complex heterocyclic systems. mdpi.com The preparation of heteroaryl sulfonamides and sulfonyl fluorides is a crucial step in creating monomers for parallel chemistry efforts and for integration into functional materials. nih.gov The stability and predictable reactivity of the sulfonyl fluoride group allow for its incorporation into intricate synthetic sequences, ultimately leading to the assembly of novel functional molecules with potential applications in medicine and materials science. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular and electronic structure of 5-Methoxypyridine-3-sulfonyl fluoride (B91410). nih.gov Methods like the B3LYP functional combined with a 6-311G++(d,p) basis set are commonly used to optimize the molecule's ground-state geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net

These calculations also illuminate the compound's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, from which the HOMO-LUMO energy gap is calculated. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MESP) surface can be mapped. The MESP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the areas around the sulfonyl oxygens would be expected to show negative potential, while the sulfur atom would be a site of positive potential.

Table 1: Representative Data from Quantum Chemical Calculations

Calculated PropertyTypical MethodSignificance
Optimized Geometry (Bond Lengths/Angles)DFT (B3LYP/6-311G++)Provides the most stable 3D structure of the molecule.
HOMO EnergyDFTRelates to the electron-donating ability of the molecule.
LUMO EnergyDFTRelates to the electron-accepting ability of the molecule. nih.gov
HOMO-LUMO Gap (ΔE)DFTIndicates chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MESP)DFTMaps charge distribution, predicting reactive sites. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for dissecting the intricate mechanisms of reactions involving 5-Methoxypyridine-3-sulfonyl fluoride. A key reaction for sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx), a type of nucleophilic substitution at the sulfur center. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly effective for studying these reactions, especially in complex environments like biological systems. nih.gov Computational studies can model the interaction of a nucleophile (e.g., the side chain of an amino acid like lysine) with the sulfonyl fluoride group. Two primary mechanisms are often considered for nucleophilic substitution at the sulfonyl center:

Direct Substitution (m1): A one-step process where the nucleophile attacks the sulfur atom, and the fluoride ion leaves simultaneously. nih.gov

Elimination-Addition (m2): A two-step process involving the formation of a transient, high-energy trigonal bipyramidal intermediate. nih.gov

By calculating the potential energy surface (PES) and free energy surface (FES) for these pathways, researchers can identify the transition states, intermediates, and determine the activation energy barriers. This allows for the determination of the most energetically favorable reaction pathway. Such models have shown that for some aromatic sulfonyl fluorides, the reaction proceeds through the formation of an intermediate, with one of the sulfonyl oxygens playing a key role in facilitating proton transfer steps. nih.gov

Theoretical Studies on the S-F Bond and Sulfonyl Fluoride Reactivity

The reactivity of this compound is intrinsically linked to the nature of its sulfur-fluorine (S-F) bond. Theoretical studies highlight that the S-F bond in aryl sulfonyl fluorides is exceptionally strong and robust. nih.govmdpi.com This high bond strength confers significant stability to the molecule, making it more resistant to hydrolysis and thermolysis compared to its sulfonyl chloride counterparts. nih.gov

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify the intermolecular interactions within the crystal structure of a compound. nih.govscirp.org This method maps properties onto a unique molecular surface, providing a detailed picture of how molecules pack together in the solid state. nih.gov

For aromatic sulfonyl fluorides, Hirshfeld analysis reveals specific patterns of non-covalent interactions. A key finding is that the fluorine atom of the SO2F group generally does not participate in hydrogen bonding. nih.govfgcu.edunih.gov Instead, it often engages in F···π interactions with the aromatic rings of neighboring molecules. fgcu.edunih.gov The sulfonyl oxygens, however, are typically involved in various hydrogen bonding interactions. fgcu.edu

The analysis is often complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide a percentage contribution for each type of interaction. This allows for a quantitative comparison of the interaction patterns.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage ContributionDescription
H···H~45-55%Represents the most significant contribution, typical for organic molecules.
O···H / H···O~15-25%Indicates hydrogen bonding involving sulfonyl and methoxy (B1213986) oxygens.
C···H / H···C~10-20%Represents van der Waals and C-H···π interactions.
F···H / H···FLow (<5%)Confirms the low participation of fluorine in hydrogen bonding. nih.govfgcu.edu
F···C / C···FVariableCan indicate the presence of F···π interactions. fgcu.edu
N···H / H···NVariableInteractions involving the pyridine (B92270) nitrogen.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations provide a dynamic perspective on the chemical processes involving this compound. Unlike static quantum chemical calculations, MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational changes and reaction pathways in a simulated physiological or solution environment. researchgate.net

In the context of reaction mechanisms, MD simulations, particularly QM/MM simulations, can be used to map the entire free energy landscape of a reaction, such as the sulfonylation of a biological nucleophile. nih.gov By employing enhanced sampling techniques like umbrella sampling along a defined reaction coordinate, researchers can overcome energy barriers and simulate the complete reaction event from reactants to products. This provides a detailed, dynamic view of the formation and breaking of bonds, the roles of solvent molecules, and the structural rearrangements that occur during the reaction. These simulations are crucial for understanding not just the energetics but also the dynamics that govern the reactivity of this compound. researchgate.net

Structure Reactivity Relationship Srr Studies of 5 Methoxypyridine 3 Sulfonyl Fluoride Analogues

Influence of Substituents on the Pyridine (B92270) Ring on Sulfonyl Fluoride (B91410) Reactivity (e.g., Methoxy (B1213986) Group at Position 5)

The presence and position of substituents on the pyridine ring significantly modulate the reactivity of the sulfonyl fluoride moiety. An electron-donating group, such as the methoxy group at the 5-position of the pyridine ring in 5-Methoxypyridine-3-sulfonyl fluoride, is expected to influence the electrophilicity of the sulfonyl fluoride. By donating electron density into the aromatic system, the methoxy group can subtly decrease the partial positive charge on the sulfur atom of the sulfonyl fluoride. This, in turn, can reduce its reactivity towards nucleophiles compared to an unsubstituted pyridine-3-sulfonyl fluoride.

Studies on related aromatic sulfonyl chlorides have established that electron-donating groups decrease the rate of hydrolysis. rsc.org For instance, the hydrolysis of p-methoxybenzenesulfonyl chloride is slower than that of unsubstituted benzenesulfonyl chloride. rsc.org This principle can be extrapolated to pyridine sulfonyl fluorides, suggesting that the 5-methoxy substituent will likely decrease the rate of reactions involving nucleophilic attack at the sulfur atom.

The electronic effect of the methoxy group can be quantified by its Hammett substituent constant (σ). For a methoxy group in the meta position relative to the sulfonyl fluoride (as in this compound), the electronic effect is primarily inductive. In contrast, a para-methoxy group would exert a stronger resonance effect. Computational studies on substituted pyridines have shown that electron-donating groups impact the geometry, electronic structure, and electrostatic properties of the ring. rsc.org

CompoundSubstituent at Position 5Expected Relative Reactivity
Pyridine-3-sulfonyl fluorideHBaseline
This compound-OCH3 (electron-donating)Lower
5-Nitropyridine-3-sulfonyl fluoride-NO2 (electron-withdrawing)Higher

Positional Isomerism Effects on Reactivity (e.g., comparison with 6-methoxypyridine-3-sulfonyl fluoride)

The position of the methoxy group on the pyridine ring has a profound impact on the reactivity of the sulfonyl fluoride. When comparing this compound with its isomer, 6-methoxypyridine-3-sulfonyl fluoride, the electronic influence of the methoxy group differs significantly.

In this compound, the methoxy group is meta to the sulfonyl fluoride. Its electron-donating effect is primarily transmitted through the sigma framework (inductive effect). In contrast, in 6-methoxypyridine-3-sulfonyl fluoride, the methoxy group is ortho to the sulfonyl fluoride. This proximity can lead to both electronic and steric effects. Electronically, an ortho-methoxy group can exert a stronger influence on the reaction center. Sterically, the ortho group can hinder the approach of a nucleophile to the sulfonyl fluoride, potentially slowing down the reaction rate.

IsomerPosition of Methoxy GroupPrimary Electronic EffectPotential Steric EffectExpected Impact on Reactivity
This compoundMetaInductiveMinimalModerate deactivation
6-Methoxypyridine-3-sulfonyl fluorideOrthoInductive and ResonanceSignificantPotential for greater deactivation due to steric hindrance

Impact of Peripheral Functionalities on Reaction Kinetics and Selectivity

The introduction of additional functional groups onto the this compound scaffold can further modulate its reactivity and selectivity. These peripheral functionalities can exert their influence through electronic effects (both inductive and resonance) and steric hindrance.

For example, the addition of an electron-withdrawing group, such as a nitro or cyano group, elsewhere on the pyridine ring would be expected to increase the electrophilicity of the sulfonyl fluoride, thereby increasing its reaction rate with nucleophiles. Conversely, another electron-donating group would likely decrease the reactivity further.

The nature of the peripheral functionality can also influence the selectivity of a reaction. In cases where multiple reaction sites are present, the electronic and steric properties of the substituents can direct an incoming reagent to a specific site. For instance, in enzymatic reactions, peripheral functionalities can play a crucial role in the binding orientation of the molecule within the active site, leading to highly selective covalent modification.

While specific kinetic data for peripherally functionalized this compound is scarce, general principles of physical organic chemistry suggest a predictable trend in reactivity based on the electronic nature of the substituents.

Peripheral SubstituentElectronic NatureExpected Effect on Sulfonyl Fluoride Reactivity
Amino (-NH2)Electron-donatingDecrease
Cyano (-CN)Electron-withdrawingIncrease
Halogen (-Cl, -Br)Inductively withdrawing, resonance donatingContext-dependent, likely a net increase

Quantitative Structure-Reactivity Relationship (QSRR) Approaches

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for predicting the reactivity of chemical compounds based on their structural features. These models use statistical methods to correlate molecular descriptors with experimentally determined reaction rates or equilibrium constants. For a series of this compound analogues with varying peripheral substituents, a QSRR model could be developed to predict their reactivity.

The development of a QSRR model for this class of compounds would involve several steps:

Data Collection: Synthesis of a diverse set of analogues and experimental determination of their reaction kinetics (e.g., rate constants for reaction with a standard nucleophile).

Descriptor Calculation: Calculation of a wide range of molecular descriptors for each analogue. These can include electronic descriptors (e.g., Hammett constants, calculated atomic charges), steric descriptors (e.g., Taft steric parameters), and topological descriptors.

Model Building: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: Rigorous validation of the model using internal and external validation techniques to ensure its predictive power.

While a specific QSRR study on this compound analogues has not been reported, similar approaches have been successfully applied to other classes of compounds, including other heteroaryl systems. bpasjournals.com Such a model would be invaluable for the rational design of novel sulfonyl fluoride-based probes and inhibitors with tailored reactivity profiles.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Pyridine (B92270) Sulfonyl Fluoride (B91410) Synthesis

The synthesis of arylsulfonyl fluorides, including pyridine-based structures, has traditionally relied on multi-step sequences often starting from sulfonyl chlorides. mdpi.com Modern research, however, is increasingly focused on the development of catalytic, one-pot procedures that offer more direct and efficient access to these valuable compounds. A plethora of methods using different starting materials and catalysts are being disclosed. mdpi.com

Emerging catalytic strategies that could be applied to the synthesis of 5-Methoxypyridine-3-sulfonyl fluoride include:

Palladium-Catalyzed Cross-Coupling: One-pot procedures involving the palladium-catalyzed reaction of aryl halides with a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) and an electrophilic fluorine source such as Selectfluor or N-fluorodibenzenesulfonimide (NFSI) have been developed. organic-chemistry.orgresearchgate.net This approach allows for the direct formation of the C-SO2F bond, representing an elegant strategy for late-stage functionalization. mdpi.com

Organobismuth Catalysis: A novel method utilizes an organobismuth(III) complex to catalyze the synthesis of sulfonyl fluorides from (hetero)aryl boronic acids, SO₂, and Selectfluor. organic-chemistry.org This protocol demonstrates excellent yields and broad functional group tolerance, making it a promising avenue for complex molecules. organic-chemistry.org

Copper-Catalyzed Fluorosulfonylation: Copper-catalyzed Sandmeyer-type reactions can transform arenediazonium salts into the corresponding arenesulfonyl fluorides using a SO₂ source and potassium bifluoride (KHF₂). organic-chemistry.org An alternative copper-free version also exists, using sodium metabisulfite (B1197395) (Na₂S₂O₅) and Selectfluor. organic-chemistry.org

Photoredox Catalysis: Mild and scalable methods using photoredox catalysis enable the preparation of sulfonyl fluorides from starting materials like alkyl bromides and alcohols, followed by SO₂ capture and fluorination. organic-chemistry.org

These catalytic systems offer significant advantages over traditional methods, including milder reaction conditions, broader substrate scopes, and improved functional group tolerance, all of which are critical for the efficient synthesis of functionalized molecules like this compound.

Catalytic SystemStarting MaterialsKey ReagentsAdvantage
Palladium-CatalysisAryl halides (e.g., bromides, iodides)DABSO, Electrophilic Fluorine Source (e.g., Selectfluor, NFSI)Direct C-SO₂F bond formation, good for late-stage functionalization. mdpi.comorganic-chemistry.org
Organobismuth-Catalysis(Hetero)aryl boronic acidsSO₂, SelectfluorExcellent yields, wide functional group tolerance. organic-chemistry.org
Copper-CatalysisArenediazonium saltsSO₂ source (e.g., DABSO, Na₂S₂O₅), Fluoride Source (e.g., KHF₂)Utilizes readily available aromatic amines via in-situ diazotization. organic-chemistry.org
Photoredox CatalysisAlkyl bromides, AlcoholsSO₂Mild, scalable conditions. organic-chemistry.org

Exploration of New Reactivity Modes and Chemical Transformations

The unique stability and reactivity of the sulfonyl fluoride group make it a "privileged warhead" in chemical biology and a versatile hub for "click chemistry." mdpi.comrsc.org Future research will likely focus on expanding the utility of pyridine sulfonyl fluorides beyond their established roles.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: The SuFEx reaction, a cornerstone of click chemistry, utilizes the high stability and selective reactivity of the S-F bond. mdpi.comacs.org this compound can serve as a robust precursor in SuFEx reactions, enabling the reliable connection of molecular fragments to create libraries of compounds for drug discovery and materials science. mdpi.com The sulfate (B86663) linkage formed is surprisingly stable to hydrolysis. acs.org

Deoxyfluorination Reagents: Arylsulfonyl fluorides, such as PyFluor (Pyridine-2-sulfonyl fluoride), have emerged as stable and effective reagents for the deoxyfluorination of alcohols. enamine.net They offer advantages over traditional reagents like DAST, including enhanced thermal stability and reduced elimination side products. enamine.net Investigating the potential of this compound and its derivatives in this capacity could yield new, selective fluorinating agents.

Covalent Probes in Chemical Biology: Sulfonyl fluorides are widely used as covalent modifiers of proteins, targeting not only serine residues but also threonine, lysine, tyrosine, cysteine, and histidine in specific contexts. rsc.org This balanced biocompatibility and reactivity make them ideal for developing activity-based probes and covalent inhibitors. rsc.orgdigitellinc.com The pyridine scaffold in this compound could be exploited to target specific protein families, furthering its potential in chemical biology and molecular pharmacology. rsc.org

Advancements in Green Chemistry and Sustainable Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly prioritizing green and sustainable chemistry. This has spurred the development of eco-friendly protocols for sulfonyl fluoride synthesis that minimize waste and avoid hazardous reagents. acs.orgosaka-u.ac.jp

Key green chemistry approaches include:

Aqueous Synthesis: Surfactant-based catalytic systems have been developed to enable nucleophilic fluorination in water, a benign and economical solvent. digitellinc.com This method has been successfully applied to the conversion of sulfonyl chlorides to sulfonyl fluorides with good conversions. digitellinc.com

Use of Safer Fluoride Sources: A major focus is replacing hazardous fluorinating agents. Potassium fluoride (KF), an inexpensive and safe salt, is being used as the sole fluorine source in several new protocols. acs.orgosaka-u.ac.jpasiaresearchnews.com

Electrochemical Synthesis: Electrochemical methods provide a mild and environmentally benign route to sulfonyl fluorides. acs.orgresearchgate.net These reactions use anodic oxidation to convert thiols or disulfides into sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants and proceeding under mild conditions. acs.orgsemanticscholar.org

One-Pot Procedures from Thiols/Disulfides: New one-pot protocols have been developed to convert stable and readily available substrates like thiols and disulfides into sulfonyl fluorides using green oxidants such as NaOCl·5H₂O and KF. acs.orgosaka-u.ac.jpasiaresearchnews.com These methods often require minimal purification, further enhancing their sustainability profile. acs.org

Green Chemistry ApproachKey FeaturesStarting MaterialsReagents
Aqueous SynthesisUses water as a solvent, enabled by surfactant catalysis. digitellinc.comSulfonyl chloridesFluoride source (e.g., KF)
Safer Fluoride SourceAvoids hazardous fluorinating agents. acs.orgThiols, DisulfidesPotassium Fluoride (KF)
Electrochemical SynthesisAvoids stoichiometric oxidants; mild conditions. acs.orgsemanticscholar.orgThiols, DisulfidesPotassium Fluoride (KF)
One-Pot SynthesisEnvironmentally friendly, minimal purification. acs.orgosaka-u.ac.jpThiols, DisulfidesGreen Oxidant (e.g., NaOCl·5H₂O), KF

Integration with Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing chemical manufacturing by enabling safer, more efficient, and scalable production. These technologies are particularly well-suited for handling hazardous reagents and intermediates often involved in fluorination chemistry.

A flow chemistry approach for the synthesis of sulfonyl fluorides has been demonstrated through the electrochemical oxidative coupling of thiols and potassium fluoride. researchgate.net This method offers significant acceleration compared to batch processes, with reactions completing in minutes rather than hours. researchgate.net Furthermore, flow platforms allow for the safe, on-demand generation of potentially hazardous gaseous reagents like sulfuryl fluoride (SO₂F₂) and thionyl fluoride (SOF₂) from stable commodity chemicals. nih.govacs.org This in-situ generation and immediate use in a telescoped process enhances safety and control. nih.govresearchgate.net Integrating the synthesis of this compound into such a fully telescoped process could streamline its production and subsequent derivatization via SuFEx reactions. researchgate.net

Machine Learning Approaches for Reaction Prediction and Optimization in Sulfonyl Fluoride Chemistry

The complexity of chemical reactions, with their multidimensional parameter spaces, presents a significant challenge for optimization. Machine learning (ML) is emerging as a powerful tool to navigate this complexity, predict reaction outcomes, and identify optimal conditions a priori. ucla.edu

In the context of sulfonyl fluoride chemistry, ML has been successfully applied to model and predict the outcomes of deoxyfluorination reactions using sulfonyl fluorides. ucla.eduprinceton.edunih.gov By training a random forest algorithm on high-throughput experimentation (HTE) data, researchers have been able to map the intricate reaction landscape and accurately predict high-yielding conditions for new, untested substrates. ucla.eduacs.org This approach moves beyond finding a single set of "optimal" conditions, instead providing tailored protocols for individual molecules. ucla.edu

Another application involves developing ML models to predict the success of SuFEx reactions. digitellinc.com By using kinetic data, literature data, and cheminformatic software, models can be built to classify the reactivity of different sulfamoyl fluorides and amines, guiding chemists in designing successful synthetic routes. digitellinc.com Applying these ML strategies to the synthesis and reactivity of this compound could dramatically accelerate the discovery of novel reaction conditions and the development of new applications for this compound.

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